molecular formula C19H19BrN2O2S B2922183 N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide CAS No. 708990-55-0

N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide

Cat. No. B2922183
CAS RN: 708990-55-0
M. Wt: 419.34
InChI Key: LHCPUEWCYLQFQA-UHFFFAOYSA-N
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Description

N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide, also known as BBT-877, is a small molecule inhibitor that has shown promising results in the treatment of various cancers. The compound has been developed by BridgeBio Pharma and is currently in clinical trials.

Scientific Research Applications

Synthesis and Applications in Photodynamic Therapy

Compounds with related structures, such as zinc phthalocyanines substituted with benzothiazole derivatives, have been synthesized and characterized for their potential applications in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Benzothiazole derivatives have been explored for their anticancer properties. New benzothiazole acylhydrazones have shown promising anticancer activity against various cancer cell lines, indicating the potential of benzothiazole scaffolds in medicinal chemistry for cancer treatment (Osmaniye et al., 2018).

Bromination Techniques

Research on bromination techniques for heterocyclic compounds, such as carbazoles and β-carbolines, contributes to the synthesis of brominated derivatives for various applications, demonstrating the versatility of these methodologies in producing functionalized compounds (Smith et al., 1992).

CDK2 Inhibitors for Cancer Therapy

Structure-based drug design has led to the discovery of potent CDK2 inhibitors for cancer therapy. For instance, N-(5-Bromo-1,3-thiazol-2-yl)butanamide showed activity in high-throughput screening for CDK2 inhibitors, leading to the development of more potent and selective compounds through structure-based optimization (Vulpetti et al., 2006).

Urease Inhibitors

Novel bi-heterocyclic propanamides have been synthesized and tested for their urease inhibitory potential. These compounds exhibited promising activity against the enzyme, offering insights into the development of less cytotoxic agents for potential therapeutic applications (Abbasi et al., 2020).

properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-2-15-7-8-16(24-15)9-10-18(23)22-19-21-12-17(25-19)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPUEWCYLQFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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